![molecular formula C18H17Cl2NOS B1613084 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-18-1](/img/structure/B1613084.png)
3,5-Dichloro-4'-thiomorpholinomethyl benzophenone
Overview
Description
Scientific Research Applications
3,5-Dichloro-4'-thiomorpholinomethyl benzophenone has a number of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used to study the structure and reactivity of organic compounds. For example, it can be used to study the reactivity of halogenated compounds, or to study the effects of different solvents on the reactivity of organic compounds. Additionally, this compound has been used in a variety of catalytic reactions, such as the catalytic hydrogenation of alkynes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone is not fully understood. However, it is known that it acts as an electrophile, meaning it is capable of forming covalent bonds with nucleophiles. This is due to the presence of the chlorine atoms in the molecule, which act as electron-withdrawing groups. This makes the molecule more reactive and increases its ability to react with nucleophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to have antifungal activity, as well as a potential to inhibit the growth of certain types of bacteria.
Advantages and Limitations for Lab Experiments
3,5-Dichloro-4'-thiomorpholinomethyl benzophenone has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, it does have some limitations. It is not very soluble in water, and it is not very reactive at low temperatures.
Future Directions
There are a number of potential future directions for the use of 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone. Its use in the synthesis of a variety of organic compounds could be further explored. Additionally, its potential as an enzyme inhibitor or as an antifungal or antibacterial agent could be further investigated. Finally, its potential as a catalyst in organic reactions could be explored, as well as its potential applications in the field of medicine.
properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGJVMEYUJRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642939 | |
Record name | (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-18-1 | |
Record name | Methanone, (3,5-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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